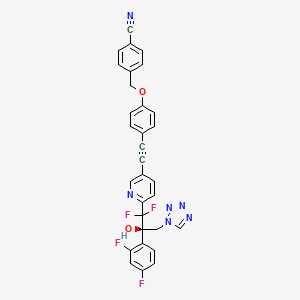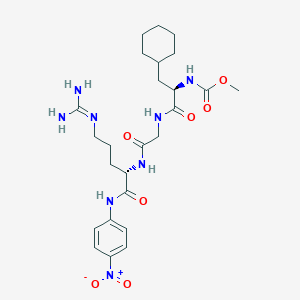
Benzonitrile, 4-((4-(2-(6-((2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1H-tetrazol-1-yl)propyl)-3-pyridinyl)ethynyl)phenoxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VT-1598 is a novel antifungal compound that belongs to the class of tetrazole-based drugs. It is designed to inhibit the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By targeting this enzyme, VT-1598 disrupts the integrity of the fungal cell membrane, leading to cell death. This compound has shown promising results in preclinical studies against a variety of fungal pathogens, including Aspergillus fumigatus, Candida species, and Cryptococcus neoformans .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of VT-1598 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of VT-1598 follows a similar synthetic route but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. This involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .
化学反応の分析
Types of Reactions
VT-1598 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to maintain the stability of VT-1598 and to achieve the desired chemical transformations .
Major Products
The major products formed from these reactions are typically derivatives of VT-1598 with modified functional groups. These derivatives are often tested for their antifungal activity to identify more potent compounds .
科学的研究の応用
VT-1598 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of sterol 14α-demethylase and to develop new antifungal agents.
Biology: Used to study the mechanisms of fungal infections and the role of ergosterol in fungal cell membranes.
Medicine: Investigated as a potential treatment for various fungal infections, including invasive aspergillosis, candidiasis, and cryptococcosis.
Industry: Used in the development of antifungal coatings and materials to prevent fungal growth on surfaces .
作用機序
VT-1598 exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase (CYP51). This enzyme is responsible for the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. By inhibiting this enzyme, VT-1598 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death. The molecular targets and pathways involved include the binding of VT-1598 to the active site of CYP51, preventing its normal function .
類似化合物との比較
Similar Compounds
- Fluconazole
- Voriconazole
- Ketoconazole
- Posaconazole
Uniqueness
VT-1598 is unique in its improved selectivity for fungal CYP51 over human CYP450 enzymes, minimizing off-target effects and reducing the risk of adverse reactions. Additionally, VT-1598 has shown broad-spectrum antifungal activity and potency against resistant fungal strains, making it a promising candidate for the treatment of various fungal infections .
特性
CAS番号 |
2089320-99-8 |
|---|---|
分子式 |
C31H20F4N6O2 |
分子量 |
584.5 g/mol |
IUPAC名 |
4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C31H20F4N6O2/c32-25-10-13-27(28(33)15-25)30(42,19-41-20-38-39-40-41)31(34,35)29-14-9-23(17-37-29)4-1-21-7-11-26(12-8-21)43-18-24-5-2-22(16-36)3-6-24/h2-3,5-15,17,20,42H,18-19H2/t30-/m0/s1 |
InChIキー |
UDGASIIGNCBLSI-PMERELPUSA-N |
異性体SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C#CC3=CN=C(C=C3)C([C@](CN4C=NN=N4)(C5=C(C=C(C=C5)F)F)O)(F)F)C#N |
正規SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C#CC3=CN=C(C=C3)C(C(CN4C=NN=N4)(C5=C(C=C(C=C5)F)F)O)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)
![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)

![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)
![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)

![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11931583.png)

![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)
![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)

![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)
